N-(anilinocarbonothioyl)histidine
Description
N-(Anilinocarbonothioyl)histidine is a thiourea derivative combining a histidine backbone with an anilinocarbonothioyl moiety. Synthesis of analogous thiourea derivatives, such as N-(anilinocarbonothioyl) benzamides, involves coupling substituted anilines with thiocarbonyl precursors under controlled conditions, as demonstrated by Venkatesh and Pandeya (2009) . The antioxidant efficacy of such compounds is influenced by substituents on the aromatic ring and the heterocyclic core, as seen in related studies .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(phenylcarbamothioylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-12(19)11(6-10-7-14-8-15-10)17-13(20)16-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,14,15)(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJYWYZOAOWLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(CC2=CN=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives with Aromatic/Heterocyclic Substituents
Venkatesh and Pandeya (2009) synthesized and evaluated several thiourea derivatives, highlighting substituent-dependent antioxidant activity. Key findings include:
Table 1: Antioxidant Activity of Selected Thiourea Derivatives
Key Observations:
- Electron-Donating Groups Enhance Activity : Compounds A8 (hydroxyl) and H10 (methoxy) exhibited the highest antioxidant activity in the benzamide series, suggesting that electron-donating groups stabilize free radicals via resonance .
- Heterocyclic Cores Improve Bioavailability : Morpholine (B4) and piperidine (B3) substituents in heterocyclic thioureas showed superior activity compared to simpler aliphatic chains, likely due to enhanced solubility and membrane permeability .
- Substituents like hydroxyl or methoxy on the aniline ring might further enhance efficacy, as seen in benzamide analogs .
Histidine Derivatives: Contrast with N-Acetylcarnosine
N-Acetylcarnosine (NAC), a histidine-derived dipeptide, lacks the thiourea group but is renowned for its antioxidant effects in ocular tissues . Unlike thiourea derivatives, NAC’s mechanism involves carnosine’s ability to quench singlet oxygen and chelate copper ions. The absence of the thiourea moiety in NAC underscores the critical role of this group in free radical scavenging, as demonstrated in Venkatesh’s studies .
Research Findings and Mechanistic Insights
- Thiourea Moiety: The –NH–C(=S)–NH– group in thioureas acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) .
- Histidine’s Role: The imidazole ring in histidine provides metal-binding sites, which could mitigate oxidative stress via Fenton reaction inhibition.
- Structural Optimization : Substitutions on the aniline ring (e.g., hydroxyl, methoxy) and heterocyclic cores (e.g., morpholine) are critical for maximizing activity, as shown in benzamide and heterocyclic thioureas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
